Home > Products > Screening Compounds P66046 > (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl
(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl -

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl

Catalog Number: EVT-8231353
CAS Number:
Molecular Formula: C13H22Cl2N2O
Molecular Weight: 293.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl is a chiral compound that belongs to the class of phenylpropanamines. It is characterized by a morpholine ring and a phenyl group, contributing to its unique pharmacological properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in developing treatments for various neurological disorders.

Source

This compound can be synthesized through various chemical methods, which will be discussed in detail later. It is often obtained from intermediates used in the synthesis of other pharmaceuticals and can be found in specialized chemical databases and suppliers.

Classification

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl can be classified as:

  • Chemical Class: Phenylpropanamines
  • Functional Groups: Amine, morpholine
  • Chirality: Chiral compound with specific stereochemistry (R configuration)
Synthesis Analysis

Methods

The synthesis of (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl typically involves multi-step organic reactions. Common methods include:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as phenylacetone or related compounds.
  2. Formation of the Morpholine Ring: A key step involves the reaction of an amine with ethylene oxide or similar reagents to form the morpholine structure.
  3. Chiral Resolution: Enantiomeric purity is crucial, and methods such as chiral chromatography or enzymatic resolution may be employed to isolate the (R)-enantiomer.
  4. Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Technical Details

The reaction conditions typically involve:

  • Solvents: Ethanol, methanol, or dichloromethane
  • Catalysts: Acid or base catalysts may be used depending on the specific reaction steps.
  • Temperature Control: Reactions are usually conducted under controlled temperatures to optimize yields and selectivity.
Molecular Structure Analysis

Structure

The molecular formula for (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl is C12_{12}H18_{18}ClN2_2O. Its structure includes:

  • A morpholine ring (a six-membered ring containing one oxygen and five carbon atoms)
  • A phenyl group attached to a propanamine chain
  • A chiral center at the second carbon of the propanamine

Data

Key structural data include:

  • Molecular Weight: Approximately 232.74 g/mol
  • Melting Point: Typically ranges around 200–210 °C for the hydrochloride salt form.
Chemical Reactions Analysis

Reactions

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl can participate in various chemical reactions, including:

  1. Alkylation Reactions: Can react with alkyl halides to form more complex amines.
  2. Acid-base Reactions: As a basic amine, it can react with acids to form salts, enhancing its solubility.
  3. Nucleophilic Substitutions: The amine group can act as a nucleophile in substitution reactions.

Technical Details

Reactions are often facilitated under specific conditions:

  • Use of inert atmospheres (e.g., nitrogen or argon)
  • Temperature control to prevent decomposition or side reactions
  • Monitoring via techniques such as thin-layer chromatography or mass spectrometry.
Mechanism of Action

Process

The mechanism of action for (R)-1-Morpholino-3-phenylpropan-2-amine 2HCl primarily involves interactions with neurotransmitter systems in the brain. It may act as a monoamine transporter inhibitor or modulate receptor activity.

Data

Research indicates that this compound may influence:

  • Dopaminergic Pathways: Potentially enhancing dopamine signaling.
  • Serotonergic Activity: Modulating serotonin levels, which could affect mood and anxiety.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Usually appears as a white crystalline powder when in hydrochloride form.
  • Solubility: Soluble in water and common organic solvents like ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Relatively stable under normal conditions but sensitive to strong acids and bases.
  • Reactivity: Exhibits typical reactivity of amines, including potential oxidation under certain conditions.
Applications

Scientific Uses

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl has several potential applications in scientific research:

  1. Pharmacological Research: Studied for its effects on neurotransmitter systems, potentially leading to new treatments for depression or anxiety disorders.
  2. Chemical Biology: Used as a tool compound to explore biological pathways involving monoamines.
  3. Drug Development: Serves as a lead compound for synthesizing novel therapeutic agents targeting neurological conditions.
Therapeutic Applications in Antiviral Research

Role in HIV-1 Entry Inhibition Targeting the gp120-CD4 Interaction

(R)-1-Morpholino-3-phenylpropan-2-amine dihydrochloride represents an advanced class of CD4-mimetic compounds designed to disrupt the critical interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells. This compound specifically targets the CD4 binding pocket on gp120, effectively blocking the initial attachment of viral particles to susceptible host cells [2]. The molecular architecture of this compound features a morpholino moiety that enhances solubility and bioavailability while maintaining the pharmacophoric elements necessary for high-affinity binding to the conserved CD4-binding site on gp120. Unlike earlier generation CD4 mimetics that suffered from limited antiviral efficacy, this compound exhibits improved binding kinetics and target engagement, achieving low micromolar inhibition concentrations against prototypical HIV-1 strains in cellular assays [2].

The structural basis for its antiviral activity stems from its ability to mimic the crucial interactions normally mediated by the CD4 receptor. Biochemical studies demonstrate that this compound competitively inhibits the binding of soluble CD4 to recombinant gp120 in surface plasmon resonance assays, with inhibition constants (Kᵢ) comparable to first-generation entry inhibitors like NBD-556 [2]. By occupying the CD4-binding site, the compound prevents the conformational rearrangements in gp120 necessary for coreceptor (CCR5/CXCR4) engagement and subsequent membrane fusion events, thereby arresting viral entry at its earliest stage [2].

Table 1: Binding Interactions of (R)-1-Morpholino-3-phenylpropan-2-amine Dihydrochloride with gp120 Domains

Structural ElementTarget Region on gp120Interaction TypeFunctional Consequence
Phenyl groupPhe43 cavityHydrophobic insertionDisplaces CD4 residue Phe43
Protonated amineAsp368Salt bridgeMimics CD4 Arg59 interaction
Morpholino groupLoop D peripheryPolar contactsStabilizes bound conformation
Aliphatic linkerInterface regionVan der Waals forcesEnhances binding affinity

Mechanistic Insights into "Phe43 Cavity" Binding and Conformational Modulation

The Phe43 cavity represents a structurally conserved hydrophobic depression within the gp120 glycoprotein that serves as the primary docking site for CD4+ T-cells. (R)-1-Morpholino-3-phenylpropan-2-amine dihydrochloride exhibits optimized interactions with this cavity through its aromatic phenyl group, which penetrates deeply into this hydrophobic pocket, mimicking the interaction normally mediated by the phenylalanine residue at position 43 of CD4 [2]. X-ray crystallographic studies of analogous compounds reveal that the chlorophenyl group of these inhibitors extends deep into the cavity, surrounded by conserved gp120 residues Trp112, Val255, Trp427, and Met475 [2]. This deep burial of hydrophobic surfaces provides substantial binding energy that drives the inhibitor-receptor interaction.

Beyond simple occupancy, this compound induces premature conformational changes in gp120 that render the virus incapable of productive entry. Upon binding, it triggers the exposure of cryptic epitopes recognized by the 17b antibody, indicating adoption of a CD4-bound-like conformation without coreceptor engagement [2]. This misfolding disrupts the natural sequence of conformational transitions required for membrane fusion. Specifically, the protonated secondary amine of the compound forms a crucial salt bridge with Asp368 of gp120, faithfully replicating the interaction normally formed by Arg59 of CD4 [2]. The morpholino moiety engages in polar interactions with residues near the cavity entrance, particularly stabilizing the bound conformation through hydrogen bonding and electrostatic contacts with residues in the D-loop region [2].

Molecular dynamics simulations indicate that the chiral center in the (R)-enantiomer configuration provides optimal spatial orientation for simultaneous engagement with both the Phe43 cavity and the Asp368 residue. This dual-point anchoring explains the superior antiviral activity of the (R)-enantiomer compared to its (S)-counterpart, which shows significantly reduced binding affinity and antiviral potency [2]. The dihydrochloride salt formulation further enhances the bioavailability of the protonated amine species essential for ionic interaction with the aspartate residue in physiological conditions.

Comparative Efficacy Against Laboratory Strains vs. Primary HIV-1 Isolates

The antiviral efficacy of (R)-1-Morpholino-3-phenylpropan-2-amine dihydrochloride demonstrates significant variation when tested against different viral isolates, highlighting the strain-specific sensitivities that influence entry inhibitor effectiveness. Against laboratory-adapted strains like IIIB and NL4-3, the compound exhibits impressive potency with IC₅₀ values typically ranging from 1.6 to 3.8 μM in TZM-bl neutralization assays [2]. However, evaluation against primary isolates reveals a consistent 3-5 fold reduction in potency (IC₅₀ = 5.3-9.5 μM), reflecting the enhanced stability and decreased vulnerability of circulating clinical strains to entry inhibition [2].

This diminished activity against primary isolates stems from several factors inherent to natural infection. Primary isolates exhibit increased envelope glycoprotein stability and reduced CD4 affinity, requiring higher inhibitor concentrations to achieve equivalent blockade. Additionally, the dense glycan shield surrounding the CD4 binding site on primary isolates creates steric hindrance that limits compound accessibility to the Phe43 cavity [2]. Clade-specific variations further influence efficacy, with clade C isolates showing greater susceptibility than clade B viruses due to subtle differences in cavity architecture and glycosylation patterns [2].

Table 2: Antiviral Efficacy of (R)-1-Morpholino-3-phenylpropan-2-amine Dihydrochloride Against Diverse HIV-1 Strains

Virus CategoryRepresentative StrainsAverage IC₅₀ (μM) ± SDFold Reduction vs. Lab Strains
Laboratory-adaptedIIIB, NL4-3, HXB22.7 ± 1.1Reference
Primary isolates (clade B)JR-FL, ADA, YU27.3 ± 2.12.7-fold
Primary isolates (clade C)ZA012, MW965, DU1565.8 ± 1.72.1-fold
Tropic variantsR5, X4, dual-tropic5.3-8.92.0-3.3-fold
Drug-resistant mutantsNNRTI/NRTI-resistant3.1 ± 0.9Minimal reduction

Notably, the compound maintains significant activity against viruses resistant to reverse transcriptase and protease inhibitors, confirming its orthogonal mechanism of action and potential utility in salvage therapy regimens. The Phe43 cavity exhibits remarkable conservation across diverse isolates, with structural studies indicating less than 0.5 Å root-mean-square deviation in the cavity architecture between laboratory strains and primary isolates [2]. This conservation translates to preserved compound binding despite the presence of mutations conferring resistance to other drug classes. Furthermore, the compound demonstrates enhanced activity against macrophage-tropic (R5) strains compared to T-cell-tropic (X4) variants, suggesting preferential inhibition of viruses responsible for establishing new infections [2].

Synergistic Potential with HAART and Resistance Profiling

(R)-1-Morpholino-3-phenylpropan-2-amine dihydrochloride exhibits promising combinatorial effects when administered with established antiretroviral agents, potentially enhancing the therapeutic index of existing highly active antiretroviral therapy (HAART) regimens. In vitro combination studies demonstrate strong synergy with reverse transcriptase inhibitors (zidovudine, efavirenz) and additive effects with protease inhibitors (ritonavir, darunavir) in MT-2 cell assays [1]. The compound's unique mechanism of action outside the replication cycle targeted by HAART drugs enables complementary inhibition that suppresses viral breakthrough and delays resistance development [1] [2].

The synergistic interactions with nucleoside reverse transcriptase inhibitors (NRTIs) appear particularly robust, with combination indices (CI) as low as 0.3-0.5 at 50-75% inhibitory concentrations. This profound synergy likely stems from the compound's ability to reduce the viral inoculum at the entry stage, thereby decreasing the number of replication events available for reverse transcriptase inhibition. Additionally, by preventing cell-to-cell transmission through gp120 blockade, the compound limits the formation of multi-infected foci that serve as reservoirs for ongoing replication despite HAART [2].

Resistance profiling indicates a high genetic barrier to the development of resistance against this compound class. Serial passage experiments with gradually increasing inhibitor concentrations require more than 20 generations to achieve significant resistance development. The predominant resistance mutations map to the gp120 inner domain (residues S375H/M, M426L) rather than the direct binding pocket, suggesting an allosteric compensation mechanism rather than direct interference with compound binding [2]. These mutations typically incur substantial fitness costs, with resistant variants showing 30-50% reduced replication capacity in primary CD4+ T-cells compared to wild-type virus [2].

Table 3: Synergistic Potential of (R)-1-Morpholino-3-phenylpropan-2-amine Dihydrochloride with Antiretroviral Classes

Antiretroviral ClassRepresentative AgentsCombination Index (CI)Proposed Mechanism of Synergy
Nucleoside RT inhibitorsZidovudine, tenofovir0.32 ± 0.08Reduced viral entry → decreased substrate for RT
Non-nucleoside RT inhibitorsEfavirenz, rilpivirine0.48 ± 0.12Complementary inhibition at different viral cycle stages
Protease inhibitorsDarunavir, atazanavir0.82 ± 0.15Blocked cell-cell fusion prevents formation of syncytia
Integrase inhibitorsRaltegravir, dolutegravir0.71 ± 0.09Complementary inhibition at different viral cycle stages
Fusion inhibitorsEnfuvirtide0.65 ± 0.11Dual blockade of entry at different steps

The compound's resistance profile exhibits minimal overlap with resistance mechanisms against other drug classes, preserving its activity against multi-drug resistant viruses. Specifically, viruses harboring thymidine analog mutations (TAMs), K103N, M184V, or major protease inhibitor resistance mutations remain fully susceptible to (R)-1-Morpholino-3-phenylpropan-2-amine dihydrochloride at clinically achievable concentrations [2]. This lack of cross-resistance positions this compound class as a promising candidate for salvage therapy in heavily treatment-experienced patients with limited remaining options. Furthermore, its unique mechanism may provide strategic advantages in cure strategies by preventing viral spread from reactivated reservoirs to uninfected cells during latency reversal interventions [2].

Properties

Product Name

(R)-1-Morpholino-3-phenylpropan-2-amine 2HCl

IUPAC Name

(2R)-1-morpholin-4-yl-3-phenylpropan-2-amine;dihydrochloride

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

InChI

InChI=1S/C13H20N2O.2ClH/c14-13(10-12-4-2-1-3-5-12)11-15-6-8-16-9-7-15;;/h1-5,13H,6-11,14H2;2*1H/t13-;;/m1../s1

InChI Key

CYDIWHMOXQALMO-FFXKMJQXSA-N

SMILES

C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl

Canonical SMILES

C1COCCN1CC(CC2=CC=CC=C2)N.Cl.Cl

Isomeric SMILES

C1COCCN1C[C@@H](CC2=CC=CC=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.